An In-depth Technical Guide on the Safe Handling of Methyl 6-amino-5-bromo-2-methylnicotinate
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunct...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols.
Introduction
Methyl 6-amino-5-bromo-2-methylnicotinate is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research.[1] Its structural complexity, featuring an aminopyridine core with bromine and methyl ester functionalities, makes it a versatile intermediate for the synthesis of novel bioactive molecules. As with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses pertinent to Methyl 6-amino-5-bromo-2-methylnicotinate and related pyridine compounds.
Hazard Identification and Classification
General hazards associated with aminopyridine derivatives include:
Acute Toxicity: Many aminopyridines are toxic if swallowed, in contact with skin, or if inhaled.[3]
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
Respiratory Irritation: May cause respiratory irritation.[4][5]
GHS Hazard Statements for a Related Compound (Methyl 6-amino-5-bromonicotinate): [2]
Causes skin irritation.
It is prudent to handle Methyl 6-amino-5-bromo-2-methylnicotinate with the assumption that it carries similar, if not identical, hazards to its close structural analogs.
Core Safety and Handling Protocols
Given the hazardous nature of pyridine derivatives, a multi-faceted approach to safety is essential, encompassing engineering controls, personal protective equipment, and stringent handling procedures.[6][7]
Engineering Controls
Ventilation: All work with Methyl 6-amino-5-bromo-2-methylnicotinate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8] The volatile nature of many organic compounds, including pyridine derivatives, necessitates this primary engineering control.[6]
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is non-negotiable when handling this compound.[7]
Protection Type
Specific Recommendations
Rationale
Hand Protection
Nitrile or neoprene gloves. Avoid latex gloves.
Provides chemical resistance against pyridine and its derivatives.
Eye and Face Protection
Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.
Protects against splashes and fumes that can cause serious eye irritation.[7]
Skin and Body Protection
A chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended for larger quantities.
To be used in a certified fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[7]
Safe Handling Workflow
The following diagram outlines the logical flow for the safe handling of Methyl 6-amino-5-bromo-2-methylnicotinate, from preparation to disposal.
Caption: Workflow for Safe Handling
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial. The following measures are based on the safety data for Methyl 6-amino-5-bromonicotinate and general guidelines for pyridine derivatives.[2]
Exposure Route
First Aid Measures
Inhalation
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
Skin Contact
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing.[2]
Eye Contact
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2]
Ingestion
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
Store in a well-ventilated place. Keep the container tightly closed.[2][9]
While a comprehensive, experimentally verified list of physical and chemical properties for Methyl 6-amino-5-bromo-2-methylnicotinate is not available, data for a close analog and related compounds can provide estimations.
The Medicinal Chemistry of 2-Methylnicotinate Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Pyridine Scaffold The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic propert...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal starting point for the design of novel therapeutic agents. Within this vast chemical space, derivatives of 2-methylnicotinic acid and its esters, particularly 2-methylnicotinates, have emerged as a versatile class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 2-methylnicotinate derivatives across various therapeutic areas, offering field-proven insights for researchers and drug development professionals.
Core Synthetic Strategies: Accessing the 2-Methylnicotinate Scaffold
The synthetic accessibility of 2-methylnicotinate derivatives is a key factor driving their exploration in medicinal chemistry. Several robust methods exist for the construction of the core scaffold, with the choice of route often depending on the desired substitution pattern and scale of synthesis.
A common and efficient approach involves the heterocyclization of enaminones.[[“]] This method offers a high degree of flexibility for introducing substituents onto the pyridine ring. The general workflow is depicted below:
Figure 1: General synthetic scheme for ethyl 2-methyl-6-arylnicotinates via enaminone intermediates.
This strategy allows for the facile introduction of various aryl groups at the 6-position, which has proven to be a critical modification for tuning the biological activity of these compounds. The resulting ethyl 2-methylnicotinate can then be further functionalized, for example, by hydrolysis to the corresponding carboxylic acid or by reaction with hydrazine hydrate to form the hydrazide, a key intermediate for further derivatization.[[“]]
Another established method is the esterification of nicotinic acid, often using methanol in the presence of an acid catalyst like sulfuric acid.[2][3] While straightforward, this route is more suited for producing simpler, unsubstituted or pre-substituted nicotinates.
Therapeutic Applications and Mechanisms of Action
2-Methylnicotinate derivatives have demonstrated therapeutic potential in a range of diseases, primarily by modulating key signaling pathways implicated in cancer, inflammation, and neurological disorders.
Oncology: A Multi-pronged Attack on Cancer
The 2-methylnicotinate scaffold has served as a crucial intermediate in the synthesis of several targeted anticancer agents.
The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers.[4] The IκB kinase (IKK) complex, particularly the IKKβ subunit, is central to the canonical NF-κB signaling pathway. IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This liberates NF-κB to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.[4]
2-Methylnicotinic acid is a key intermediate in the synthesis of MLN120B , a potent and selective ATP-competitive inhibitor of IKKβ.[4][5] By blocking the catalytic activity of IKKβ, MLN120B prevents IκBα phosphorylation, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting NF-κB-mediated gene transcription.[4][6] This mechanism has shown preclinical efficacy in models of multiple myeloma and other cancers.[7][8]
Figure 2: The canonical NF-κB signaling pathway and the inhibitory action of MLN120B.
The phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancer.[9][10] PI3Ks are a family of lipid kinases that, upon activation, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and mTOR, which in turn promote cell growth, proliferation, survival, and metabolism.[3][11]
The 2-methylnicotinate moiety is a component of BAY-1082439 , an orally bioavailable inhibitor of the class I PI3K alpha (α) and beta (β) isoforms.[9][11] This dual inhibition is significant as it can be effective in tumors with either PIK3CA mutations (activating PI3Kα) or loss of the tumor suppressor PTEN (leading to hyperactivation of PI3Kβ signaling).[9][12] Inhibition of the PI3K/Akt/mTOR pathway by BAY-1082439 can lead to tumor cell apoptosis and growth inhibition.[9][11] Numerous PI3K inhibitors have been evaluated in clinical trials, with some gaining FDA approval for specific cancer types.[[“]][10][13][14][15]
Figure 3: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of BAY-1082439.
Nur77 (also known as NR4A1) is an orphan nuclear receptor with a dual role in cancer, acting as either a pro-survival or pro-apoptotic factor depending on its subcellular localization.[3][10] In the nucleus, Nur77 can promote cell proliferation. However, upon certain stimuli, Nur77 translocates to the mitochondria where it interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and triggering the intrinsic apoptotic pathway.[3][16]
Certain 2-methylnicotinate derivatives have been shown to act as Nur77 modulators, inducing its expression and promoting its nuclear export, thereby leading to apoptosis in cancer cells.[17] This represents a promising strategy for developing novel anticancer agents, particularly for tumors that overexpress Bcl-2.[18] While promising, the development of Nur77 modulators is still in the preclinical stage, and no clinical trials have been initiated to date.[19][20][21]
AlkB homolog 2 (ALKBH2) is a DNA demethylase that plays a crucial role in the repair of alkylation damage.[22][23] In glioblastoma (GBM), high expression of ALKBH2 is associated with resistance to alkylating chemotherapeutic agents like temozolomide.[22][23] ALKBH2 removes methyl groups from DNA bases, thereby reversing the cytotoxic effects of these drugs.[23]
Recently, nicotinamide-based derivatives have been identified as potent and selective inhibitors of ALKBH2.[24][25] By inhibiting ALKBH2, these compounds can re-sensitize GBM cells to temozolomide, offering a potential combination therapy to overcome drug resistance.[22] While no specific ALKBH2 inhibitors are currently in clinical trials, the HIV protease inhibitor ritonavir has been shown to inhibit its activity, suggesting the potential for drug repurposing.[26]
Tumor hypoxia leads to the upregulation of carbonic anhydrases (CAs), particularly the membrane-bound isoforms CA IX and CA XII.[23][27] These enzymes play a critical role in maintaining the pH homeostasis of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment which promotes tumor invasion and metastasis.[22][28]
Pyridine-based sulfonamides, which can be derived from a 2-methylnicotinate scaffold, have been developed as potent inhibitors of these tumor-associated CAs.[9][12][29][30] By inhibiting CA IX and XII, these compounds can disrupt the pH regulation of cancer cells, leading to intracellular acidification and apoptosis. The sulfonamide SLC-0111 has completed Phase I clinical trials and is currently in Phase Ib/II trials for advanced solid tumors.[23][27] Another CA inhibitor, acetazolamide, is also being investigated in a Phase I trial in combination with radiochemotherapy for small cell lung cancer.[4][31]
Anti-inflammatory and Analgesic Applications
Chronic inflammation and pain are debilitating conditions with a significant unmet medical need. 2-Methylnicotinate derivatives have shown promise in this area through the modulation of the endocannabinoid system.
N-acylethanolamine acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of N-acylethanolamines, a class of endogenous bioactive lipids.[7][13] A key substrate for NAAA is palmitoylethanolamide (PEA), an endogenous lipid with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[13][30] PEA exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation.[13][15]
By inhibiting NAAA, the intracellular levels of PEA are elevated, leading to enhanced PPAR-α signaling and a subsequent reduction in inflammation and pain.[13][32] Structure-activity relationship studies have shown that β-lactone derivatives and other small molecules can act as potent NAAA inhibitors.[17][33][34] While the 2-methylnicotinate core is not explicitly present in all reported NAAA inhibitors, the principles of targeting this enzyme are relevant to the broader field of pyridine-based drug design. The development of NAAA inhibitors is an active area of research, with several compounds showing efficacy in preclinical models of inflammatory pain.[17]
The development of potent and selective 2-methylnicotinate derivatives is guided by a systematic exploration of their structure-activity relationships.
Target Class
General SAR Observations
Representative IC50/Ki Values
PI3K Inhibitors
Modifications at the 2, 6, and 8-positions of an imidazo[1,2-a]pyridine scaffold (a related heterocyclic system) significantly impact potency and selectivity. A morpholinyl amide at the 2-position is often favorable.[11]
Compound 35 (imidazo[1,2-a]pyridine derivative): IC50 = 150 nM for PI3Kα.[11]
Carbonic Anhydrase Inhibitors
For pyrazolo[4,3-c]pyridine sulfonamides, an N-methylpropionamide linker between the benzenesulfonamide and the heterocyclic core is beneficial for hCA I inhibition.[9]
Compound 1f (pyrazolopyridine sulfonamide): Ki = 58.8 nM for hCA I and 6.6 nM for hCA II.[9]
NAAA Inhibitors
For pyrrolidine amide derivatives, small lipophilic substituents at the 3-position of a phenyl ring are preferred for optimal potency. Conformationally flexible linkers can increase potency but may reduce selectivity against FAAH.[33]
To facilitate the exploration of 2-methylnicotinate derivatives, this section provides detailed, step-by-step methodologies for a key synthetic transformation and a representative biological assay.
Protocol 1: Synthesis of Ethyl 2-methyl-6-phenylnicotinate[1]
This protocol describes a typical procedure for the synthesis of a 6-aryl-substituted 2-methylnicotinate derivative.
Standard laboratory glassware and reflux apparatus
Procedure:
Dissolve the enaminone intermediate (5 mmol) in glacial acetic acid (10 mL).
Add ammonium acetate (3.08 g, 40 mmol) to the solution.
Add ethyl acetoacetate (0.76 mL, 6 mmol) to the reaction mixture.
Reflux the mixture for 12 hours.
Cool the reaction mixture to room temperature.
Pour the reaction mixture into ice-cold water.
Collect the resulting solid by filtration and wash with water to afford the desired ethyl 2-methyl-6-phenylnicotinate.
Protocol 2: In Vitro IKKβ Kinase Assay (TR-FRET)[2]
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of test compounds against IKKβ.
Materials:
Recombinant IKKβ enzyme
Biotinylated IκBα peptide substrate
ATP
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Test compounds (e.g., 2-methylnicotinate derivatives) dissolved in DMSO
Detection mix: Europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin (SA-APC) in detection buffer
384-well low-volume assay plates
TR-FRET compatible plate reader
Procedure:
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and then further dilute in assay buffer. Add 2 µL of the diluted compounds or vehicle (DMSO in assay buffer) to the wells of the assay plate.
Enzyme Addition: Add 4 µL of diluted IKKβ enzyme solution to each well.
Inhibitor Binding: Incubate the plate for 15 minutes at room temperature.
Reaction Initiation: Add 4 µL of a pre-mixed solution of biotinylated IκBα substrate and ATP to each well to start the kinase reaction.
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
Detection: Add 5 µL of the detection mix to each well to stop the reaction.
Signal Development: Incubate the plate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths. The ratio of acceptor to donor fluorescence is proportional to the extent of substrate phosphorylation.
Figure 5: Experimental workflow for the in vitro IKKβ TR-FRET assay.
Conclusion and Future Perspectives
The 2-methylnicotinate scaffold has proven to be a remarkably fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry. From targeted cancer therapies that inhibit key signaling pathways like NF-κB and PI3K, to innovative anti-inflammatory agents that modulate the endocannabinoid system, 2-methylnicotinate derivatives continue to offer exciting opportunities for drug development.
Future research in this area will likely focus on several key aspects:
Improving Selectivity: For kinase inhibitors, achieving greater selectivity remains a critical challenge to minimize off-target effects and improve the therapeutic window.
Exploring Novel Targets: The versatility of the 2-methylnicotinate scaffold suggests that it could be adapted to target other enzymes and receptors implicated in disease.
Combination Therapies: As demonstrated with ALKBH2 inhibitors, combining 2-methylnicotinate derivatives with existing therapies holds significant promise for overcoming drug resistance and enhancing efficacy.
Advancing Clinical Translation: While many derivatives have shown preclinical promise, advancing these compounds through clinical trials will be the ultimate validation of their therapeutic potential.
This technical guide has provided a comprehensive overview of the current state of the art in the medicinal chemistry of 2-methylnicotinate derivatives. By understanding the underlying synthetic strategies, mechanisms of action, and structure-activity relationships, researchers can continue to harness the power of this versatile scaffold to develop the next generation of innovative medicines.
References
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Procedure for hydrolysis of Methyl 6-amino-5-bromo-2-methylnicotinate ester
Executive Summary This Application Note details the optimized procedure for the hydrolysis of Methyl 6-amino-5-bromo-2-methylnicotinate (CAS: 180340-70-9, analog) to its corresponding carboxylic acid. This transformation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the optimized procedure for the hydrolysis of Methyl 6-amino-5-bromo-2-methylnicotinate (CAS: 180340-70-9, analog) to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of SHP2 inhibitors and other kinase-targeting pharmacophores.
While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges:
Regiochemical Stability: The 5-bromo substituent is susceptible to nucleophilic aromatic substitution (
) under harsh basic conditions due to the electron-deficient nature of the pyridine ring, though the 6-amino group mitigates this slightly via donation.
Zwitterionic Isolation: The product contains both a basic 2-aminopyridine motif and an acidic carboxyl group, requiring precise pH control during workup to maximize recovery.
Solubility: The hydrophobic bromine and methyl groups significantly reduce water solubility, necessitating a tailored co-solvent system.
Reaction Mechanism & Strategic Analysis
The hydrolysis proceeds via a standard base-catalyzed saponification mechanism (
). However, the choice of reagents is dictated by the substrate's electronic properties.
Mechanistic Pathway
Nucleophilic Attack: Hydroxide ion (
) attacks the carbonyl carbon of the ester.
Tetrahedral Intermediate: Formation of the
hybridized intermediate.
Collapse & Elimination: Methoxide (
) is eliminated, reforming the carbonyl.
Deprotonation (Irreversible): The generated methoxide (or excess hydroxide) immediately deprotonates the newly formed carboxylic acid, driving the equilibrium forward to the carboxylate salt.
Reagent Selection Rationale
Base: Lithium Hydroxide (LiOH): Preferred over NaOH or KOH. The lithium cation (
) acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating hydrolysis under milder conditions (Room Temperature) compared to sodium or potassium bases.
THF:[1] Essential for solubilizing the lipophilic brominated pyridine ester. Alcohols (MeOH/EtOH) are avoided as primary solvents to prevent transesterification competition during the initial mixing phase.
Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 6-amino-5-bromo-2-methylnicotinate (1.0 eq).
Add THF (10 volumes relative to mass of substrate, e.g., 10 mL for 1 g). Stir until a homogeneous solution or fine suspension is achieved.
Prepare a solution of LiOH·H₂O (3.0 eq) in Water (3.3 volumes).
Note: Dissolving LiOH separately ensures immediate availability of the nucleophile.
Add the aqueous LiOH solution dropwise to the THF mixture over 5 minutes.
Observation: A slight exotherm may occur. The mixture usually turns from off-white to a light yellow solution.
Step 2: Reaction Monitoring
Stir the reaction mixture at Ambient Temperature (20–25°C) .
Monitor via TLC (50% Ethyl Acetate in Hexanes) or LC-MS.
Target Time: Conversion is typically complete within 2–4 hours.
Endpoint: Disappearance of the ester peak (
) and appearance of the baseline acid spot.
Step 3: Workup & Isolation (Critical pH Control)
Concentration: Remove the bulk of THF under reduced pressure (Rotovap, 35°C bath). Do not distill to dryness; leave the aqueous slurry.
Dilution: Add water (10 volumes) to the residue. The mixture will likely be a solution (carboxylate salt form).
Acidification: Cool the solution to 0–5°C (Ice bath). Slowly add 1M HCl dropwise with vigorous stirring.
Target pH: Adjust pH to 3.5 – 4.0 .
Why? The isoelectric point (pI) of the amino-nicotinic acid is in this range. Going too acidic (pH < 1) forms the soluble pyridinium hydrochloride salt. Staying too basic (pH > 6) leaves the soluble carboxylate.
Precipitation: A white to off-white solid should precipitate heavily at pH 4. Stir for 30 minutes at 0°C to maximize yield.
Filtration: Filter the solid using a sintered glass funnel.
Wash: Wash the cake with cold water (
volumes) followed by a minimal amount of cold Acetone/Ether (1:1) to remove organic impurities.[6]
Drying: Dry under high vacuum at 45°C for 12 hours.
Process Visualization
Reaction & Workup Logic Flow
The following diagram illustrates the decision matrix and physical flow of the experiment.
Caption: Operational workflow for the saponification of methyl 6-amino-5-bromo-2-methylnicotinate.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Steric hindrance from 5-Br/2-Me groups.
Increase temperature to 45°C. Do not exceed 60°C to avoid decarboxylation.
Low Yield (No Precipitate)
pH missed the isoelectric point.
If pH < 2, back-titrate with sat. NaHCO₃. If pH > 5, add more HCl.
Product is Sticky/Gum
Impurities or residual solvent.
Triturate the gum with diethyl ether or sonicate in acetonitrile to induce crystallization.
Decarboxylation
Reaction temperature too high.
Maintain T < 40°C. Ensure acid quench is performed cold (0°C).
References
General Saponification Protocols
OperaChem. Saponification - Typical Procedures. Retrieved from (Accessed Feb 2026).
Standard LiOH hydrolysis conditions for hindered esters.
Substrate Specifics (Analogous Structures)
Royal Society of Chemistry.[2] Synthesis of methyl 4-bromo-6-methylnicotinate and hydrolysis conditions. Electronic Supplementary Information. Retrieved from (Accessed Feb 2026).
Note: Validates the stability of the bromo-methyl-pyridine core under basic hydrolysis.
Compound Data
PubChem. 6-Amino-5-bromo-2-methylnicotinic acid (CID 53430798). National Library of Medicine. Retrieved from .
Synthetic Utility
BenchChem.[3] Methyl 6-methylnicotinate synthesis and general pyridine ester properties.[3] Retrieved from .
Application Notes and Protocols for Nucleophilic Substitution on Methyl 6-amino-5-bromo-2-methylnicotinate
Introduction Methyl 6-amino-5-bromo-2-methylnicotinate is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. The pyridine ring, being elect...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 6-amino-5-bromo-2-methylnicotinate is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups and a good leaving group.[1][2][3] The bromine atom at the C5 position, coupled with the activating effects of the adjacent amino group and the ester functionality, makes this substrate amenable to a variety of nucleophilic substitution reactions. These transformations are pivotal for the synthesis of novel compounds with potential therapeutic applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for various nucleophilic substitution reactions on Methyl 6-amino-5-bromo-2-methylnicotinate. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present data in a clear and accessible format.
The primary mechanism governing nucleophilic substitution on this pyridine derivative is the Nucleophilic Aromatic Substitution (SNAr) pathway.[3][4] This reaction proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The electron-withdrawing nature of the pyridine nitrogen and the ester group helps to stabilize this intermediate.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, a good leaving group.
The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen (F > Cl > Br > I) and the position of the leaving group, with positions 2 and 4 being more reactive than position 3.[4] In our substrate, the bromine is at the 5-position; however, the cumulative electron-withdrawing effects of the ring nitrogen and the ester group, along with the electron-donating amino group, influence the reactivity at this position.
Caption: Generalized SNAr mechanism on the pyridine ring.
Reaction Conditions for Nucleophilic Substitution
The success of a nucleophilic substitution reaction on Methyl 6-amino-5-bromo-2-methylnicotinate hinges on the careful selection of the nucleophile, catalyst (if required), base, solvent, and temperature.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5][6] This method is highly versatile and tolerates a wide range of primary and secondary amines.
Key Parameters:
Parameter
Recommended Conditions
Rationale
Palladium Precursor
Pd(OAc)₂, Pd₂(dba)₃
These are common and effective palladium sources for generating the active Pd(0) catalyst.[7]
Ligand
XPhos, SPhos, BINAP
Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating oxidative addition and reductive elimination steps.[5]
Base
NaOt-Bu, K₃PO₄, Cs₂CO₃
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[5][7]
Solvent
Toluene, Dioxane
Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation and unwanted side reactions.
Temperature
80 - 110 °C
Elevated temperatures are typically required to drive the reaction to completion.[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 6-amino-5-bromo-2-methylnicotinate (1.0 eq.), the desired amine (1.1 - 1.5 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
Add the base (e.g., NaOt-Bu, 1.5 - 2.0 eq.).
Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1 M with respect to the starting material.
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.
Caption: Experimental workflow for Buchwald-Hartwig amination.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] This reaction is instrumental in synthesizing biaryl and heteroaryl compounds.
Key Parameters:
Parameter
Recommended Conditions
Rationale
Palladium Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
A variety of palladium catalysts are effective, with the choice often depending on the specific boronic acid or ester used.[8]
Ligand
PPh₃, dppf, SPhos
Phosphine ligands are essential for the efficiency of the catalytic cycle.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
The base is required to activate the boronic acid for the transmetalation step.[8][9]
Solvent
Dioxane/H₂O, Toluene/H₂O, DMF
A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature
80 - 100 °C
Heating is generally necessary to achieve a reasonable reaction rate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, combine Methyl 6-amino-5-bromo-2-methylnicotinate (1.0 eq.), the boronic acid or boronic ester (1.1 - 1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
Add a mixture of degassed solvent (e.g., dioxane/water 4:1) to achieve a concentration of approximately 0.1-0.2 M.
Purge the vessel with an inert gas (Argon or Nitrogen) and heat the mixture to 80-100 °C with stirring.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with water and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography to yield the desired C-C coupled product.
C-O and C-S Bond Formation
Nucleophilic substitution with oxygen and sulfur nucleophiles can also be achieved, often without the need for a metal catalyst, especially with highly activated substrates.
Key Parameters for C-O/C-S Bond Formation:
Parameter
Recommended Conditions
Rationale
Nucleophile
Alkoxides (e.g., NaOMe), Phenoxides, Thiols
Stronger nucleophiles will generally react more readily.
Base
K₂CO₃, Cs₂CO₃, NaH
A base is often required to deprotonate the alcohol or thiol to generate the more nucleophilic alkoxide or thiolate.
Solvent
DMF, DMSO, THF
Polar aprotic solvents are typically used to enhance the nucleophilicity of the anionic nucleophile.
Temperature
Room Temperature to 100 °C
The required temperature will depend on the nucleophilicity of the attacking species and the reactivity of the substrate.
Experimental Protocol: General Procedure for Thioether Synthesis
To a solution of the desired thiol (1.1 eq.) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 eq.) and stir for 15-30 minutes at room temperature.
Add Methyl 6-amino-5-bromo-2-methylnicotinate (1.0 eq.) to the mixture.
Heat the reaction to 60-80 °C and monitor by TLC.
Upon completion, cool the reaction, and pour it into water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography.
Ensure anhydrous and degassed solvents are used. Screen different palladium precursors, ligands, and bases. Increase the reaction temperature.
Side product formation
Hydrolysis of the ester, competing reactions.
Use anhydrous conditions to prevent ester hydrolysis. Optimize the reaction temperature and time to minimize side reactions.
Difficulty in purification
Co-elution of product and starting material or byproducts.
Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method.
Conclusion
The functionalization of Methyl 6-amino-5-bromo-2-methylnicotinate through nucleophilic substitution reactions offers a versatile platform for the synthesis of a diverse array of novel chemical entities. By understanding the underlying reaction mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate libraries of compounds for various applications, particularly in the field of drug discovery. The protocols provided herein serve as a robust starting point for the exploration of the rich chemistry of this valuable building block.
References
Vertex AI Search. Nucleophilic substitution reactions in pyridine.
Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
BenchChem.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Wikipedia. (2023).
BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
BenchChem.
Clark, J. H., & Macquarrie, D. J. (2008). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 13(7), 1431–1446.
G. M. et al. (2015). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 17(15), 3790–3793.
T. G. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9094–9103.
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
ResearchGate. (2017). Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols.
L. L. et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3463–3472.
R. M. et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
Unknown Source. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
S. G. et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(4), 1136–1139.
Reddit. (2024, February 23). Suzuki coupling with Bromoalkyne and boronic acid.
Name-Reaction.com.
Organic Chemistry Portal. Suzuki Coupling.
BenchChem.
Dalal Institute. TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.
Chemistry LibreTexts. (2022, July 18). 8.7: Biological Nucleophilic Substitution Reactions.
R. A. M. et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(15), 6046–6055.
PrepChem.com.
BenchChem.
Frontiers. (2019, February 17). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions.
T. P. Y. et al. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(44), 15624–15627.
Dalal Institute.
J. E. W. et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. The Journal of Organic Chemistry, 87(19), 13224–13235.
Technical Support Center: Purification of Methyl 6-amino-5-bromo-2-methylnicotinate
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 6-amino-5-bromo-2-...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 6-amino-5-bromo-2-methylnicotinate. This key intermediate is crucial in the synthesis of various agrochemicals and pharmaceuticals.[1] This document outlines common impurities, troubleshooting strategies, and detailed purification protocols to ensure the high purity required for subsequent synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing Methyl 6-amino-5-bromo-2-methylnicotinate?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:
Unreacted Starting Materials: Such as the corresponding non-brominated nicotinate precursor.
Over-brominated Species: Formation of di- or tri-brominated nicotinate derivatives can occur if the bromination conditions are not carefully controlled.[2]
Positional Isomers: Depending on the synthetic strategy, isomers with bromine at a different position on the pyridine ring may form.
Hydrolysis Products: The methyl ester can hydrolyze back to the carboxylic acid (6-amino-5-bromo-2-methylnicotinic acid) if exposed to acidic or basic conditions, especially in the presence of water.[3]
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., methanol, ethyl acetate, dichloromethane) and unreacted brominating agents can be present.[4][5]
Q2: What analytical techniques are best for assessing the purity of my compound?
A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is a good starting point for method development.[6] A mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate) can effectively separate the target compound from many impurities.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly effective for identifying impurities by providing molecular weight information for each peak in the chromatogram.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any structurally related impurities that may be present.[4]
Q3: My purified product is a persistent oil instead of a solid. What could be the cause?
A3: This is a common issue that can be attributed to two main factors:
Residual Solvent: Trace amounts of solvent from the purification or extraction steps can prevent crystallization. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating.
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and lower the melting point, resulting in an oil. Re-purification using a more optimized method (see Troubleshooting Guide below) or attempting recrystallization from a different solvent system may be necessary.[2]
Troubleshooting Guide
This table addresses common issues encountered during the purification of Methyl 6-amino-5-bromo-2-methylnicotinate and provides actionable solutions.
Issue
Possible Cause(s)
Recommended Solution(s)
Low Yield After Purification
1. Incomplete reaction. 2. Product loss during aqueous workup/extraction. 3. Inefficient elution from the chromatography column.
1. Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material.[4] 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine to minimize loss of the polar product.[5] 3. Optimize the mobile phase polarity for column chromatography. A gradual increase in polarity (gradient elution) may be necessary.[2]
Co-elution of Impurities in Column Chromatography
1. The polarity of the impurity is very similar to the product. 2. The column is overloaded with the crude sample.
1. Adjust the solvent system. A less polar mobile phase may improve separation between closely eluting spots.[2] Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC. 2. Use an appropriate ratio of crude material to stationary phase (typically 1:30 to 1:100 by weight).
Product Degradation on Silica Gel Column
The amino group of the nicotinate is interacting with the acidic silanol groups on the silica gel.
1. Deactivate the silica gel by adding a small percentage of a tertiary amine (e.g., triethylamine, ~1%) to the mobile phase.[9] 2. Use a less acidic stationary phase, such as neutral alumina.
Broad or Tailing Peaks in HPLC Analysis
Interaction of the basic nitrogen on the pyridine ring with residual silanol groups on the HPLC column.
Add a modifier like triethylamine (TEA) or use a buffer in the mobile phase to improve peak shape.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This is the most common method for purifying Methyl 6-amino-5-bromo-2-methylnicotinate on a laboratory scale.[4][10]
1. Preparation of the Column:
Select a glass column with a diameter appropriate for the amount of crude material.
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
Pack the column with the slurry, ensuring no air bubbles are trapped. A layer of sand can be added to the top to protect the silica bed.[2]
2. Sample Loading:
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
For better separation, pre-adsorb the sample onto a small amount of silica gel by mixing the dissolved sample with silica and evaporating the solvent to obtain a dry, free-flowing powder. This is known as dry loading.[10]
Carefully add the dry-loaded sample to the top of the column.
3. Elution and Fraction Collection:
Begin eluting with a low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
Gradually increase the polarity of the mobile phase (e.g., to 4:1 or 1:1 hexanes/ethyl acetate) to elute the compounds.[4]
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization can be an effective final polishing step if a suitable solvent system is found.
1. Solvent Selection:
The ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble at cold temperatures.
Common solvent systems to screen include ethanol, isopropanol, ethyl acetate/hexanes, or acetone/hexanes.[11]
2. Procedure:
Dissolve the impure solid in the minimum amount of boiling solvent.
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
Further cool the flask in an ice bath to maximize the yield of the precipitate.
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of Methyl 6-amino-5-bromo-2-methylnicotinate.
Caption: Decision workflow for purification method selection.
References
Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC. Available from: [Link]
Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available from: [Link]
Methyl6-amino-5-bromo-2-methylnicotinate - MySkinRecipes. Available from: [Link]
HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. Available from: [Link]
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available from: [Link]
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
Methyl Nicotinate Impurities and Related Compound - Veeprho. Available from: [Link]
US20040104126A1 - Method of preparing brominated hydroxy aromatic compounds - Google Patents.
Six Suggestions for Successful Column Chromatography | Biocompare. Available from: [Link]
HPLC Methods for analysis of Bromide ion - HELIX Chromatography. Available from: [Link]
How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
1.14: Column Chromatography - Biology LibreTexts. Available from: [Link]
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available from: [Link]
(PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. Available from: [Link]
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Spectrum Analysis of Methyl 6-amino-5-bromo-2-methylnicotinate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
[1]
Executive Summary
Methyl 6-amino-5-bromo-2-methylnicotinate (CAS: 1780195-99-4) is a high-value pyridine scaffold frequently employed in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural integrity is defined by a specific substitution pattern: a 2-methyl group, a 5-bromo halogen handle, and a 6-amino donor, all flanking the 3-carbomethoxy core.[1]
This guide provides a technical comparison between the target molecule and its direct synthetic precursor, Methyl 6-amino-2-methylnicotinate .[1][2] For the synthetic chemist, distinguishing these two species is the primary "performance" metric of the analysis—confirming the success of the electrophilic aromatic bromination at the C5 position.[1][2]
Structural Verification & Assignment Logic
The NMR analysis of this compound relies on identifying the symmetry-breaking effect of the bromine atom.[1][2] Unlike its precursor, which possesses two vicinal aromatic protons, the target molecule contains a single isolated aromatic proton.[1][2]
Theoretical Shift Prediction (DMSO-d₆)
Solvent Choice: DMSO-d₆ is the preferred solvent over CDCl₃.[1][2] It stabilizes the exchangeable amino protons (-NH₂), often revealing them as a distinct broad singlet, whereas CDCl₃ may result in broadening or disappearance due to exchange rates.[1][2]
Moiety
Proton Count
Multiplicity
Expected Shift (ppm)
Mechanistic Rationale
H-4 (Ar-H)
1H
Singlet (s)
8.00 – 8.25
The only remaining aromatic proton.[1] Deshielded by the ortho-ester group.[1][2] Appears as a sharp singlet due to lack of vicinal coupling.[1][2]
-NH₂
2H
Broad Singlet (br s)
6.80 – 7.20
Amino protons.[1][2] Chemical shift is highly concentration/temperature dependent.[1][2]
-OCH₃
3H
Singlet (s)
3.75 – 3.85
Methyl ester.[1][2][3] Typical region for methoxy groups attached to carbonyls.[1][2]
-CH₃ (C2)
3H
Singlet (s)
2.40 – 2.60
Methyl group on the pyridine ring.[1][2][3] Slightly deshielded by the aromatic ring current.[1][2]
Expert Insight: The diagnostic signal is the H-4 Singlet .[1][2] If you observe a doublet in the aromatic region (J ≈ 8.0 Hz), your reaction is incomplete.[1][2]
Comparative Analysis: Target vs. Alternative (Precursor)
In a drug development context, the "Alternative" is the non-brominated starting material.[1][2] Failure to distinguish these leads to downstream synthetic failures (e.g., during Suzuki couplings where the Br-handle is required).[1][2]
Comparison Table: Spectral Performance
Feature
Target Product (5-Bromo)
Alternative / Precursor (5-H)
Differentiation Logic
Aromatic Region
1 Signal (1H)
2 Signals (2H)
The precursor has H-4 and H-5.[1][2] The target has only H-4.[1][2]
Multiplicity
Singlet
Doublet (x2)
Precursor shows ortho-coupling ( Hz).[1][2] Target shows no coupling.[1][2]
H-5 Signal
Absent
Present (~6.5 ppm)
H-5 in the precursor is shielded by the ortho-amino group.[1][2] Its disappearance confirms bromination.[1][2]
Reaction Status
Product Pure
Starting Material
Quantitative monitoring of the H-5 doublet disappearance allows for precise reaction endpoint determination.[1][2]
Decision Pathway Diagram
The following logic flow illustrates the QC process for validating the bromination step.
Figure 1: Decision tree for distinguishing Methyl 6-amino-5-bromo-2-methylnicotinate from its precursor.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducibility and trustworthy data (E-E-A-T), follow this self-validating protocol.
Reasoning: The aromatic proton H-4 is isolated and may have a long T1 relaxation time.[1][2] A short d1 can attenuate this signal integration relative to the methyl groups, leading to incorrect integration ratios (e.g., finding 0.8H instead of 1.0H).[1][2]
Processing:
Phasing: Apply manual phasing. Automatic phasing often fails with the broad -NH₂ peak.[1][2]
Integration: Calibrate the OMe singlet (3.8 ppm) to 3.00.
Validation: Verify the H-4 integral is 1.00 ± 0.05.
References
BenchChem Technical Support. (2025).[2][3][4] Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate. Retrieved from [1]
ChemicalBook. (2024).[1][2] Methyl 6-amino-4-bromonicotinate NMR Spectrum Data. Retrieved from [1][3]
Royal Society of Chemistry. (2024).[1][2] Synthesis of substituted nicotinates: Electronic Supplementary Information. Retrieved from [1]
A Comparative Analysis of C13 NMR Chemical Shifts for Methyl 6-amino-5-bromo-2-methylnicotinate
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 6-amino-5-bromo-2-methylnicotinate. Designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 6-amino-5-bromo-2-methylnicotinate. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study against structurally related analogues to elucidate the electronic and structural influences of various substituents on the pyridine ring. The guide integrates predicted spectral data with experimental values of analogous compounds, presenting a robust framework for spectral interpretation and structural verification.
Introduction: The Significance of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.[1][2] Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and steric effects all contribute to the observed chemical shift.[3] For complex organic molecules like Methyl 6-amino-5-bromo-2-methylnicotinate, a thorough understanding of 13C NMR spectra is paramount for unambiguous structure confirmation.
This guide will dissect the predicted 13C NMR spectrum of the title compound by comparing it with the experimental data of simpler, related molecules. This comparative approach allows for a logical assignment of the chemical shifts and provides a deeper understanding of substituent effects on the pyridine nucleus.
Predicted 13C NMR Chemical Shifts for Methyl 6-amino-5-bromo-2-methylnicotinate
Below is the structure of Methyl 6-amino-5-bromo-2-methylnicotinate with the carbon atoms numbered for NMR assignment.
Figure 1. Structure of Methyl 6-amino-5-bromo-2-methylnicotinate with carbon numbering.
Comparative Analysis with Structural Analogues
To understand the origin of the predicted chemical shifts for our target molecule, we will compare them with the experimental data of several simpler pyridine derivatives. This step-wise analysis will illustrate the incremental effects of the methyl, amino, and bromo substituents.
Table 1: Comparison of 13C NMR Chemical Shifts (ppm)
Note: Experimental data is sourced from various databases and literature.[6][7][8] Predicted data is generated from online NMR prediction tools.[4][5]
Analysis of Substituent Effects:
The Parent Compound: Methyl Nicotinate
Methyl nicotinate serves as our baseline reference. The chemical shifts of the pyridine ring carbons are characteristic of an aromatic system, with C2 and C6 being the most downfield due to their proximity to the electronegative nitrogen atom.[7]
Effect of the 2-Methyl Group (Comparison with Methyl 2-methylnicotinate)
The introduction of a methyl group at the C2 position causes a significant downfield shift for C2 itself (from 150.7 to 157.2 ppm), a phenomenon known as the alpha-effect.[6] The adjacent C3 also experiences a downfield shift, while C6 is shifted slightly upfield. The chemical shift of the methyl carbon itself is observed at a typical value of around 22.4 ppm.
Effect of the 6-Amino Group (Comparison with Methyl 6-aminonicotinate)
The amino group is a strong electron-donating group. Its presence at the C6 position leads to a significant upfield shift of the ortho (C5) and para (C3) carbons due to increased electron density at these positions. Conversely, the ipso-carbon (C6) and the meta-carbon (C2 and C4) are shifted downfield.
Effect of the 5-Bromo Group
Bromine is an electronegative atom, but its effect on the 13C chemical shifts of an aromatic ring is more complex, involving both inductive and resonance effects. Generally, the ipso-carbon (C5) is shifted upfield due to the "heavy atom effect," while the ortho carbons (C4 and C6) are shifted downfield.
Rationalization of the Predicted Chemical Shifts for Methyl 6-amino-5-bromo-2-methylnicotinate:
By combining the individual substituent effects, we can rationalize the predicted chemical shifts for the target molecule:
C2 (~158.5 ppm): This carbon is influenced by the adjacent nitrogen, the 2-methyl group (downfield), and the meta-amino group (downfield). This combination results in a significantly downfield shift.
C3 (~112.0 ppm): The para-amino group has a strong shielding (upfield) effect on this carbon, which is the dominant influence, resulting in a relatively upfield chemical shift.
C4 (~141.3 ppm): This carbon is ortho to the electron-withdrawing bromo group and meta to the electron-donating amino group, both of which contribute to a downfield shift.
C5 (~98.2 ppm): The ipso-carbon to the bromine atom is expected to be shifted upfield due to the heavy atom effect. Additionally, being ortho to the strongly electron-donating amino group further contributes to this significant upfield shift.
C6 (~159.8 ppm): This carbon is directly attached to the electron-donating amino group, causing a substantial downfield shift. It is also ortho to the bromo group, which further contributes to its downfield position.
C=O (~166.5 ppm) and -OCH3 (~52.5 ppm): The chemical shifts of the ester group carbons are relatively consistent across the compared molecules.
2-CH3 (~23.1 ppm): The chemical shift of the methyl group at the C2 position is in the expected range for a methyl group attached to an aromatic ring.
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized protocol for acquiring a 13C NMR spectrum of a compound like Methyl 6-amino-5-bromo-2-methylnicotinate.
Sample Preparation:
Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
Filter the solution through a small plug of cotton or glass wool into a 5 mm NMR tube to remove any particulate matter.
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve homogeneity.
Acquisition Parameters:
Set the spectrometer to the 13C nucleus frequency.
Use a standard proton-decoupled pulse sequence.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
Set an appropriate relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities are not required. For better quantitative results, a longer delay is necessary.
The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to obtain pure absorption signals.
Apply a baseline correction.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Figure 2. Workflow for 13C NMR Spectroscopy.
Conclusion
This guide has provided a comprehensive analysis of the predicted 13C NMR chemical shifts of Methyl 6-amino-5-bromo-2-methylnicotinate through a detailed comparison with structurally related compounds. By systematically evaluating the electronic effects of the methyl, amino, and bromo substituents, we have established a logical basis for the assignment of each carbon resonance. This comparative approach not only aids in the structural verification of the target molecule but also serves as a valuable educational tool for understanding the principles of 13C NMR spectroscopy in the context of substituted aromatic heterocycles. The provided experimental protocol offers a standardized methodology for obtaining high-quality 13C NMR data for similar compounds.
A Comparative Guide to the FTIR Spectroscopy of Methyl 6-amino-5-bromo-2-methylnicotinate
This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) absorption peaks for Methyl 6-amino-5-bromo-2-methylnicotinate, a substituted pyridine derivative of interest in pharma...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) absorption peaks for Methyl 6-amino-5-bromo-2-methylnicotinate, a substituted pyridine derivative of interest in pharmaceutical and materials science research. Given the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a robust predictive framework. This is achieved by comparing its structural motifs to those of well-characterized analogs and leveraging established principles of infrared spectroscopy.
The guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the vibrational spectroscopy of this compound for identification, quality control, or reaction monitoring purposes.
Predicted FTIR Absorption Profile of Methyl 6-amino-5-bromo-2-methylnicotinate
The structure of Methyl 6-amino-5-bromo-2-methylnicotinate incorporates several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. The predicted wavenumbers for these vibrational modes are summarized below.
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
3450 - 3300
N-H asymmetric & symmetric stretching
Primary Amine (-NH₂)
Medium
3100 - 3000
C-H stretching
Aromatic (pyridine ring)
Medium
2990 - 2950
C-H stretching
Methyl ester (-OCH₃)
Medium
2960 - 2850
C-H stretching
Methyl group (-CH₃)
Medium
1730 - 1715
C=O stretching
Ester
Strong
1620 - 1580
N-H bending (scissoring)
Primary Amine (-NH₂)
Medium to Strong
1600 - 1450
C=C and C=N stretching
Aromatic (pyridine ring)
Medium to Strong (multiple bands)
1450 - 1430
C-H bending
Methyl groups
Medium
1300 - 1200
C-O stretching (asymmetric)
Ester
Strong
1200 - 1000
C-N stretching
Aryl amine
Medium to Strong
850 - 750
C-H out-of-plane bending
Aromatic (pyridine ring)
Strong
700 - 600
C-Br stretching
Aryl bromide
Medium to Strong
Comparative Spectroscopic Analysis
To substantiate the predicted absorption profile, a comparative analysis with structurally related molecules is essential. The following sections detail the experimental FTIR data of key analogs and discuss the expected spectral shifts arising from the specific substitutions in the target molecule.
Methyl 6-methylnicotinate
Methyl 6-methylnicotinate serves as a useful comparator to understand the influence of the amino and bromo substituents. The experimental data for Methyl 6-methylnicotinate is presented below.[1]
Reported Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
~3050
C-H stretching
Aromatic
~2950
C-H stretching
Methyl
~1725
C=O stretching
Ester
~1590, 1480, 1440
C=C and C=N stretching
Aromatic (pyridine ring)
~1280, 1110
C-O stretching
Ester
Analysis: The introduction of the primary amine (-NH₂) in Methyl 6-amino-5-bromo-2-methylnicotinate is expected to introduce N-H stretching bands in the 3450-3300 cm⁻¹ region and a prominent N-H bending mode around 1620-1580 cm⁻¹.[2][3][4] The presence of the bromine atom is anticipated to add a C-Br stretching vibration in the lower frequency region (700-600 cm⁻¹).[5]
General Comparison with Substituted Pyridines
The substitution pattern on the pyridine ring significantly influences the C-H out-of-plane bending modes observed in the fingerprint region (below 900 cm⁻¹). For a tetra-substituted pyridine ring as in the target molecule, a strong absorption band is expected in the 850-750 cm⁻¹ range, which is diagnostic of the substitution pattern.
Experimental Protocol for FTIR Analysis
To ensure the acquisition of high-quality and reproducible FTIR data for solid samples like Methyl 6-amino-5-bromo-2-methylnicotinate, the following Attenuated Total Reflectance (ATR) method is recommended.[1]
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol or ethanol and allowing it to dry completely.
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
Sample Preparation and Application:
Place a small amount of the solid Methyl 6-amino-5-bromo-2-methylnicotinate powder onto the center of the ATR crystal.
Apply firm and even pressure using the ATR anvil to ensure good contact between the sample and the crystal surface. Insufficient contact will result in a weak and distorted spectrum.
Sample Spectrum Acquisition:
Collect the sample spectrum. The instrument software will automatically perform the background subtraction.
Typically, 32 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
The spectrum should be recorded over a standard mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing and Analysis:
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
Use the peak-picking function in the software to identify the precise wavenumbers of the absorption maxima.
Correlate the observed absorption bands with the expected vibrational modes of the molecule's functional groups.
Visualization of Key Vibrational Modes
The following diagram illustrates the primary functional groups of Methyl 6-amino-5-bromo-2-methylnicotinate and their corresponding characteristic IR stretching vibrations.
Caption: Key functional groups and their predicted IR stretching frequencies.
Conclusion
The FTIR spectrum of Methyl 6-amino-5-bromo-2-methylnicotinate is predicted to be characterized by prominent absorption bands corresponding to its primary amine, ester, and substituted pyridine functionalities. The N-H stretching vibrations around 3450-3300 cm⁻¹, the strong C=O stretch of the ester near 1720 cm⁻¹, and the C-Br stretch in the low-frequency region are expected to be key diagnostic peaks. This predictive and comparative guide provides a solid foundation for the identification and characterization of this molecule using FTIR spectroscopy, and the outlined experimental protocol ensures the acquisition of reliable data for such analyses.
References
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Structural Elucidation of Methyl 6-amino-5-bromo-2-methylnicotinate
Executive Summary & Strategic Context
Methyl 6-amino-5-bromo-2-methylnicotinate (CAS: 194804-91-6) is a critical pharmacophore scaffold, widely utilized in the synthesis of SHP2 inhibitors and allosteric kinase modulators. Its value lies in the high density of functional handles: an amino group for hydrogen bonding, a methyl ester for lipophilic pocket targeting, and a bromine atom serving as a pivotal site for Suzuki-Miyaura cross-coupling.
However, the synthesis of this intermediate often involves the bromination of methyl 6-amino-2-methylnicotinate. This step presents a significant regiochemical risk : electrophilic aromatic substitution can theoretically occur at the C5 position (desired) or compete with other positions depending on protecting group strategies.
The Core Problem: Standard analytical techniques (1H NMR) often fail to definitively distinguish the regiochemistry because the highly substituted ring leaves only one aromatic proton (C4-H), resulting in a singlet signal regardless of the bromine's position (C5 vs. C4 swap).
The Solution: This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) —the "Gold Standard" product—against standard spectroscopic alternatives (NMR), demonstrating why SC-XRD is the requisite method for validating this specific chemical entity.
Comparative Analysis: SC-XRD vs. NMR
The following table objectively compares the performance of X-ray structural data against high-field NMR for this specific polysubstituted pyridine.
Table 1: Performance Matrix for Structural Assignment
Feature
SC-XRD (The Product)
2D-NMR (The Alternative)
Verdict
Regiochemical Certainty
Absolute (100%) . The heavy Bromine atom () dominates the electron density map, providing indisputable positional assignment.
Ambiguous . Due to the isolated spin system (single aromatic proton), NOE correlations are often weak or confounded by exchangeable NH₂ protons.
SC-XRD Wins
Stereochemistry
Defines absolute configuration and planar deviations (puckering) caused by steric clash between ortho substituents (Br vs. NH₂).
Infers geometry based on coupling constants (not applicable here due to lack of vicinal protons).
SC-XRD Wins
Solid-State Insight
Directly visualizes Halogen Bonding (C-Br···O/N) and polymorph risks critical for formulation.
Zero insight into solid-state packing or intermolecular forces.
SC-XRD Wins
Sample Requirement
Requires a single crystal ( mm). Destructive (unless carefully recovered).
Requires dissolution (~5 mg). Non-destructive.
NMR Wins
Turnaround Time
24–48 hours (Growth + Collection).
15 minutes (Acquisition).
NMR Wins
Why NMR Fails for This Molecule
In Methyl 6-amino-5-bromo-2-methylnicotinate, the C4 proton is isolated.
HMBC (Heteronuclear Multiple Bond Correlation): While HMBC can link the C4-H to the Carbonyl carbon, it cannot easily distinguish if the Bromine is at C5 or if the ring is substituted differently without a distinct coupling partner.
NOESY: The spatial proximity between the C4-H and the Methyl ester (C3 substituent) is helpful, but the exchangeable amino protons at C6 broaden signals, making the C5-Br confirmation indirect and risky for GMP standards.
Experimental Protocol: Obtaining the X-Ray Data
To replicate the structural validation, follow this self-validating protocol designed to encourage the growth of diffraction-quality crystals for aminopyridines.
Phase A: Crystal Growth (Vapor Diffusion)
Rationale: Aminopyridines often form whiskers or needles in rapid precipitation. Slow vapor diffusion promotes the formation of block-like prisms suitable for diffraction.
Solvent Selection: Dissolve 20 mg of the crude product in Dimethylformamide (DMF) or Methanol (MeOH) (0.5 mL).
Note: DMF is preferred if the product is highly insoluble; MeOH is preferred for cleaner evaporation.
Antisolvent: Use Water (if DMF is solvent) or Diisopropyl Ether (if MeOH is solvent).
Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Cap the large jar tightly.
Timeline: Allow to stand undisturbed at 20°C for 3–5 days.
Harvesting: Look for colorless, block-shaped crystals. Avoid needles (often indicate solvates or rapid crashing).
Phase B: Data Collection Strategy
Rationale: The presence of Bromine requires specific handling to minimize absorption errors while maximizing the anomalous signal if absolute structure determination is needed.
Source Selection: Use Molybdenum (Mo) Kα radiation (
Centrosymmetric groups are favored for achiral molecules.
R-Factor ()
Indicates a high-quality model fit.
Bond Length (C–Br)
Å
Standard aromatic C-Br bond. Deviations suggest disorder.
Interaction (Br···N)
Å (Sum of vdW radii)
Indicates a Halogen Bond , stabilizing the lattice.
The "Ortho-Effect" Check
A critical structural feature to verify is the intramolecular hydrogen bond .
Expectation: One proton of the 6-amino group (
) should point towards the carbonyl oxygen of the ester group (if rotation allows) or interact with the Br.
Observation: In similar 2-amino-5-halopyridines, the amino group is often planar with the ring, donating H-bonds to the ring nitrogen of a neighboring molecule (dimer formation).
Visualization of Workflows & Interactions
Diagram 1: Structural Decision Workflow
This logic gate demonstrates why researchers should escalate to X-ray crystallography for this specific scaffold.
Caption: Decision matrix highlighting the necessity of SC-XRD when NMR signals are degenerate or ambiguous due to substitution patterns.
Diagram 2: Halogen Bonding & Lattice Interactions
This diagram illustrates the specific intermolecular forces (Halogen Bonding) that X-ray data reveals—data that is invisible to NMR but crucial for drug formulation stability.
Caption: Schematic of supramolecular assembly. X-ray data reveals the C-Br···N halogen bond, a key stabilizer in the crystal lattice of 5-bromopyridines.
References
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
Metrangolo, P., et al. (2005). "Halogen Bonding in Crystal Engineering." Chemical Reviews, 105(11), 4338-4374. Link
Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Link
Reiss, G. J., & Konovalova, I. S. (2020). "Supramolecular Switching by Substituent Tuning: A Crystal Engineering Study of 2-Amino- and 2,3-Diamino-5-Halogenopyridines." Crystals, 10(4), 273. Link
BenchChem Technical Data. "Crystal Structure Analysis of Methyl 6-methylnicotinate Derivatives." Link